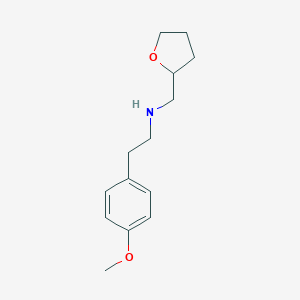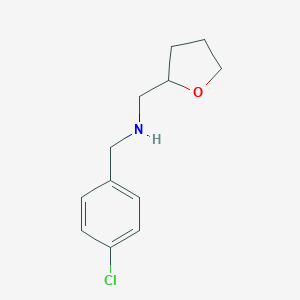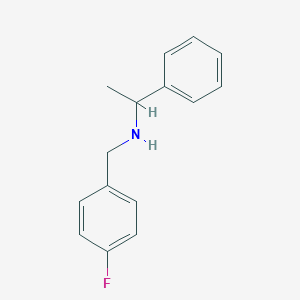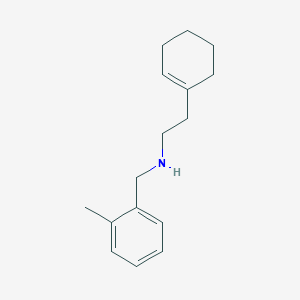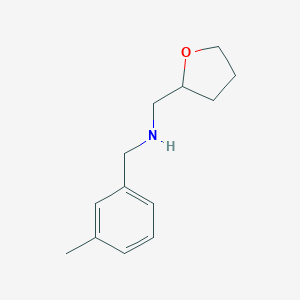![molecular formula C13H12N2OS B185616 2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide CAS No. 5322-77-0](/img/structure/B185616.png)
2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MTMB and has a molecular formula of C13H12N2OS.
Mechanism Of Action
The mechanism of action of MTMB in cancer cells involves the inhibition of histone deacetylases. Histone deacetylases are enzymes that play a key role in the regulation of gene expression. By inhibiting the activity of these enzymes, MTMB can induce apoptosis in cancer cells.
Biochemical And Physiological Effects
MTMB has been shown to have a number of biochemical and physiological effects. In cancer cells, MTMB can induce apoptosis and inhibit the growth and proliferation of cancer cells. In materials science, MTMB can be used as a building block for the synthesis of novel organic materials with unique properties. In analytical chemistry, MTMB can be used as a fluorescent probe for the detection of metal ions.
Advantages And Limitations For Lab Experiments
One of the main advantages of using MTMB in lab experiments is its versatility. MTMB can be used in a variety of fields, including medicinal chemistry, materials science, and analytical chemistry. However, one of the limitations of using MTMB is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on MTMB. In medicinal chemistry, further studies are needed to investigate the potential anticancer properties of MTMB and its mechanism of action. In materials science, research can focus on the synthesis of novel organic materials using MTMB as a building block. In analytical chemistry, future research can explore the use of MTMB as a fluorescent probe for the detection of other analytes besides metal ions.
Synthesis Methods
The synthesis of MTMB involves the reaction of 5-methyl-2-thiophenemethanol with 2-aminobenzamide in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure MTMB.
Scientific Research Applications
MTMB has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, MTMB has been investigated for its anticancer properties. Studies have shown that MTMB can induce apoptosis in cancer cells by inhibiting the activity of histone deacetylases. In materials science, MTMB has been used as a building block for the synthesis of novel organic materials, such as metal-organic frameworks. In analytical chemistry, MTMB has been used as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
5322-77-0 |
|---|---|
Product Name |
2-[(5-Methylthiophen-2-yl)methylideneamino]benzamide |
Molecular Formula |
C13H12N2OS |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-[(5-methylthiophen-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C13H12N2OS/c1-9-6-7-10(17-9)8-15-12-5-3-2-4-11(12)13(14)16/h2-8H,1H3,(H2,14,16) |
InChI Key |
VIKMQPPCYDUCPA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C=NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
CC1=CC=C(S1)C=NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



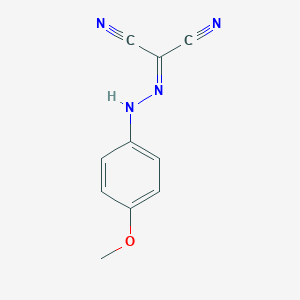
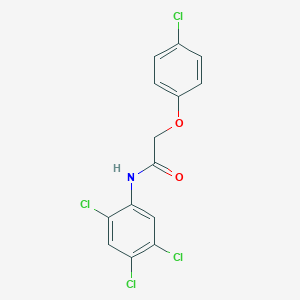
![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)
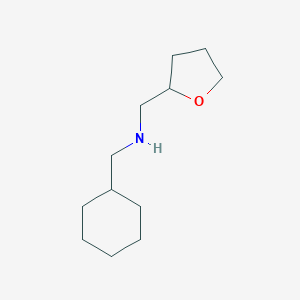
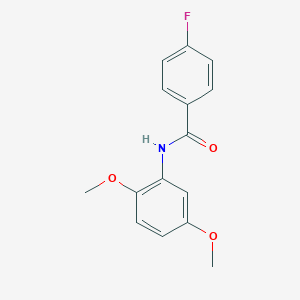
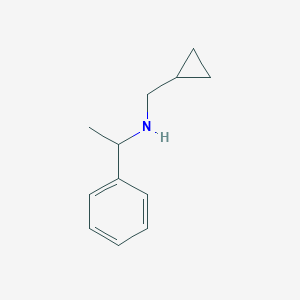
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)
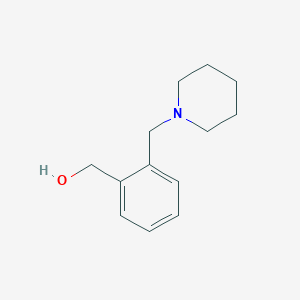
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)
